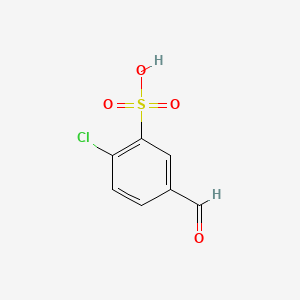

2-Chloro-5-formylbenzenesulphonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-formylbenzenesulphonic acid is an organic compound characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-chloro-5-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction is carried out at temperatures ranging from 70 to 110 degrees Celsius, with an oleum concentration of 35 to 70% by weight .

Industrial Production Methods: In an industrial setting, the process is scaled up by carefully controlling the reaction conditions to ensure high yield and purity. The use of excess oleum and maintaining the reaction temperature within the specified range are crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-formylbenzenesulphonic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can replace the chloro group.

Major Products:

Oxidation: 2-Chloro-5-carboxybenzenesulphonic acid.

Reduction: 2-Chloro-5-hydroxymethylbenzenesulphonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-5-formylbenzenesulphonic acid serves as a vital intermediate in the synthesis of numerous organic compounds. It is particularly useful in the production of dyes and pigments due to its ability to undergo various chemical transformations. For instance, it can be oxidized to yield 2-chloro-5-carboxybenzenesulphonic acid or reduced to produce 2-chloro-5-hydroxymethylbenzenesulphonic acid. Its reactivity allows for substitution reactions that can lead to various derivatives depending on the nucleophiles employed .

Biological Applications

Building Block for Biologically Active Molecules

In biological research, this compound is explored as a building block for developing biologically active molecules. Its structure lends itself well to modifications that can enhance biological activity. Studies have indicated its potential in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways .

Medicinal Chemistry

Potential Drug Development

The compound is under investigation for its role in medicinal chemistry. It has been identified as a precursor for synthesizing compounds with antimicrobial properties. For example, derivatives of this compound have shown activity against various bacterial strains, suggesting its potential application in developing new antibiotics or antimicrobial agents .

Industrial Applications

Production of Dyes and Pigments

Industrially, this compound is utilized in the manufacturing of dyes and pigments due to its sulfonic acid group, which enhances solubility and stability in aqueous solutions. This characteristic makes it an attractive candidate for producing textile dyes and other colorants used in various industries .

Mechanism of Action

The mechanism of action of 2-chloro-5-formylbenzenesulphonic acid involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments. The chloro group can undergo substitution reactions, making the compound versatile for chemical modifications .

Comparison with Similar Compounds

- 2-Chloro-5-nitrobenzenesulphonic acid

- 2-Chloro-5-methylbenzenesulphonic acid

- 2-Chloro-5-aminobenzenesulphonic acid

Comparison: 2-Chloro-5-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For instance, the formyl group can be easily oxidized or reduced, providing a pathway for further chemical transformations. In contrast, compounds with nitro, methyl, or amino groups exhibit different reactivity profiles and applications .

Biological Activity

2-Chloro-5-formylbenzenesulphonic acid is an aromatic compound characterized by the presence of a chloro group, a formyl group, and a sulfonic acid group attached to a benzene ring. Its chemical formula is C7H5ClO4S, with a molecular weight of approximately 206.63 g/mol. This compound has garnered interest due to its potential applications in organic synthesis and its biological activities.

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with oleum (a mixture of sulfur trioxide and sulfuric acid) at elevated temperatures (70 to 110 °C). The presence of both chloro and formyl groups allows it to engage in diverse interactions, making it a valuable compound for exploring reaction pathways in organic chemistry .

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas:

- Antimicrobial Activity : Studies have indicated that sulfonated aromatic compounds exhibit antimicrobial properties. The sulfonic acid group enhances solubility in water, potentially increasing bioavailability and efficacy against various microbial strains .

- Enzyme Inhibition : The compound's structure suggests potential interactions with enzymes. For instance, it may act as a competitive inhibitor for certain metabolic pathways, influencing enzyme kinetics and cellular processes .

- Cellular Effects : Preliminary studies suggest that this compound may induce apoptosis in specific cancer cell lines, although further research is necessary to elucidate the mechanisms involved .

The mechanism of action for this compound likely involves its ability to interact with various molecular targets within cells:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity. This can lead to changes in metabolic pathways and cellular functions.

- Cell Membrane Permeability : The presence of the sulfonic acid group may enhance membrane permeability, allowing for increased uptake into cells .

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into the potential activities of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various sulfonated compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited significant inhibitory effects, suggesting that this compound may have comparable activity .

- Cancer Cell Line Studies : Research on structurally related compounds has shown that modifications in the aromatic ring can influence cytotoxicity against cancer cell lines. These findings imply that this compound could also exhibit selective toxicity towards certain cancer types .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-formylbenzenesulphonic acid | Similar sulfonic acid and formyl groups | Different position of chloro group affects reactivity |

| 4-Chloro-3-formylbenzenesulphonic acid | Similar functional groups | May exhibit different biological activities |

| 2-Nitro-5-formylbenzenesulphonic acid | Contains a nitro group instead of chloro | Potentially different electronic properties |

This table highlights how variations in structure can influence biological activity, emphasizing the need for further research into this compound.

Properties

CAS No. |

80284-63-5 |

|---|---|

Molecular Formula |

C7H5ClO4S |

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-chloro-5-formylbenzenesulfonic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-4H,(H,10,11,12) |

InChI Key |

WASOCELOYFJJIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.